5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide is an organic compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a trimethylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(2,4,6-trimethylphenyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(2,4,6-trimethylphenyl)benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-Hydroxy-N-(2,4,6-trimethylphenyl)benzamide: Lacks the chloro group, affecting its reactivity and biological activity.
Uniqueness
5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of both chloro and hydroxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
634185-94-7 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-9-6-10(2)15(11(3)7-9)18-16(20)13-8-12(17)4-5-14(13)19/h4-8,19H,1-3H3,(H,18,20) |
InChI Key |
FICRFMZJXSNCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O)C |
Origin of Product |
United States |
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